Product packaging for 2-[(2-Methylphenyl)methyl]oxirane(Cat. No.:CAS No. 29270-62-0)

2-[(2-Methylphenyl)methyl]oxirane

Cat. No.: B13188637
CAS No.: 29270-62-0
M. Wt: 148.20 g/mol
InChI Key: BJKPANHIWWVGBJ-UHFFFAOYSA-N
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Description

Significance of Epoxides as Key Intermediates in Organic Synthesis

Epoxides, also known as oxiranes, are a class of cyclic ethers that feature a three-membered ring containing an oxygen atom. numberanalytics.comnumberanalytics.com This structural motif is fundamental to their role as highly valuable and versatile intermediates in the field of organic synthesis. numberanalytics.comnumberanalytics.com Their utility stems from the significant ring strain inherent in the three-membered ring, which makes them susceptible to a wide variety of chemical transformations. masterorganicchemistry.com The ability of epoxides to readily react with a diverse array of nucleophiles, electrophiles, and acids allows for the efficient construction of complex molecular architectures with a high degree of regio- and stereoselectivity. numberanalytics.com This reactivity is harnessed in the synthesis of numerous important organic molecules, including natural products, pharmaceuticals, polymers, and other advanced materials. numberanalytics.comontosight.ai The conversion of epoxides into a broad spectrum of functional groups makes them indispensable building blocks in modern organic chemistry. numberanalytics.comstudysmarter.co.uk

Overview of the Structural Characteristics and Inherent Reactivity of the Oxirane Ring

The defining feature of an epoxide is the oxirane ring, a three-membered heterocycle consisting of two carbon atoms and one oxygen atom. jove.com The internal bond angles of this ring are approximately 60°, a significant deviation from the ideal tetrahedral bond angle of 109.5°. masterorganicchemistry.com This deviation results in substantial angle strain, estimated to be around 25 kcal/mol, which is the primary driver of the ring's high reactivity. masterorganicchemistry.com

The carbon atoms within the epoxide ring are highly electrophilic. lumenlearning.com This electrophilicity is a consequence of both the ring strain and the polarization of the carbon-oxygen bonds. The electronegative oxygen atom draws electron density away from the carbon atoms, making them susceptible to attack by nucleophiles. When a nucleophile attacks one of the carbon atoms, the strained ring opens, relieving the ring strain and forming a more stable, acyclic product. lumenlearning.com This ring-opening reaction is the most characteristic and synthetically useful transformation of epoxides. fiveable.me

The reactivity of the oxirane ring can be modulated by the nature of the substituents attached to it. Electron-withdrawing groups can enhance the electrophilicity of the carbon atoms, while electron-donating groups may have the opposite effect. The steric bulk of the substituents also plays a crucial role in determining the regioselectivity of the ring-opening reaction, with nucleophilic attack often favoring the less sterically hindered carbon atom. lumenlearning.com

Contextualization of 2-[(2-Methylphenyl)methyl]oxirane within the Broader Family of Substituted Epoxides and Glycidyl (B131873) Ethers

This compound belongs to the broad class of substituted epoxides. evitachem.com More specifically, it can be classified as an aryl-substituted glycidyl ether. The term "glycidyl" refers to the 2,3-epoxypropyl group, and in this compound, the oxygen of the glycidyl ether is attached to a 2-methylphenyl (o-tolyl) group. nist.gov

Glycidyl ethers are a significant subclass of epoxides with wide-ranging industrial applications, particularly in the production of epoxy resins. ontosight.ai These resins are known for their strong adhesive properties and durability and are used in coatings, adhesives, and composite materials. youtube.com The presence of the aryl group, in this case, the 2-methylphenyl group, influences the chemical and physical properties of the molecule, such as its solubility, boiling point, and reactivity. cymitquimica.com The specific substitution pattern on the aromatic ring can also affect the regioselectivity and stereoselectivity of the epoxide ring-opening reactions.

Other examples of substituted epoxides and glycidyl ethers include:

2-((2-Methylphenoxy)methyl)oxirane : A closely related compound where the oxygen is directly attached to the phenyl ring. ontosight.ai

2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-oxirane : A key monomer in the production of bisphenol A-based epoxy resins. nist.gov

2-methyl-2-(1-methylethyl)-oxirane : An example of an aliphatic substituted epoxide. nist.gov

Historical Development and Evolution of Research on Aryl-Substituted Oxiranes

Research into the synthesis and reactivity of epoxides has a long history in organic chemistry. The development of methods for the epoxidation of alkenes, such as the use of peroxy acids, was a significant milestone. The study of aryl-substituted oxiranes, in particular, has been driven by their utility in the synthesis of complex molecules and materials.

Early research focused on understanding the fundamental reactivity of these compounds, including their ring-opening reactions under various conditions. The development of stereoselective epoxidation methods, such as the Sharpless epoxidation, revolutionized the ability to create chiral epoxides, which are crucial intermediates in the synthesis of enantiomerically pure pharmaceuticals and natural products. numberanalytics.com

More recent research has explored the use of transition metal catalysis to effect novel transformations of aryl-substituted oxiranes. For instance, nickel-catalyzed reactions have been developed for the cross-coupling of arylaziridines (nitrogen analogs of epoxides) with organozinc reagents and for radical carbonylation reactions. acs.org These advanced synthetic methods continue to expand the synthetic utility of this important class of compounds. The study of the acid-catalyzed rearrangement of aryl-substituted epoxides has also been an area of active investigation. acs.org

Scope and Academic Relevance of Research on this compound

Research on this compound is relevant within several areas of chemical science. As a substituted epoxide, it serves as a model compound for studying the influence of the 2-methylphenyl group on the reactivity of the oxirane ring. This includes investigating the regioselectivity and stereoselectivity of its ring-opening reactions with various nucleophiles.

Furthermore, as a glycidyl ether, this compound is of interest in materials science. The properties of epoxy resins derived from this and related monomers can be tailored by modifying the structure of the epoxide precursor. Therefore, understanding the synthesis and polymerization of this compound contributes to the development of new materials with specific properties.

In the context of organic synthesis, this compound can be a valuable intermediate. The ability to introduce the 2-methylphenylmethyl group via a ring-opening reaction of the epoxide provides a synthetic route to a variety of more complex molecules. The academic relevance of this compound lies in its potential to be a building block in the synthesis of biologically active molecules or functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B13188637 2-[(2-Methylphenyl)methyl]oxirane CAS No. 29270-62-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29270-62-0

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

2-[(2-methylphenyl)methyl]oxirane

InChI

InChI=1S/C10H12O/c1-8-4-2-3-5-9(8)6-10-7-11-10/h2-5,10H,6-7H2,1H3

InChI Key

BJKPANHIWWVGBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2CO2

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 2 2 Methylphenyl Methyl Oxirane Derivatives

General Principles of Oxirane Ring-Opening Reactions

The cleavage of the epoxide ring can be initiated by either electrophilic or nucleophilic attack. Under acidic conditions, the oxygen atom is first protonated, making the ring more susceptible to attack by even weak nucleophiles. psu.edu In basic or nucleophilic conditions, a strong nucleophile directly attacks one of the electrophilic carbon atoms of the ring. libretexts.orglibretexts.org For an unsymmetrical epoxide like 2-[(2-Methylphenyl)methyl]oxirane, the site of nucleophilic attack is determined by a combination of steric and electronic factors, which are dictated by the reaction mechanism (SN1 or SN2). libretexts.orgyoutube.com

Nucleophilic Ring-Opening Reactions

In the absence of an acid catalyst, the ring-opening of an epoxide requires a potent nucleophile. libretexts.org These reactions are classified as base-catalyzed ring-openings and generally follow an SN2 mechanism. libretexts.orglibretexts.org The nucleophile attacks one of the two electrophilic carbons, causing the carbon-oxygen bond to break and form an alkoxide intermediate, which is subsequently protonated to yield the final alcohol product. libretexts.org

The reaction of an epoxide with an alcohol, termed alcoholysis, can proceed under either basic or acidic conditions. youtube.com In a basic medium, a strong nucleophile, such as an alkoxide ion (RO⁻), is required. libretexts.orglibretexts.org The reaction follows a strict SN2 pathway, where the alkoxide attacks the less sterically hindered carbon atom. libretexts.orglibretexts.org For this compound, this would be the primary carbon. The attack occurs from the backside, leading to an inversion of configuration if the carbon is a stereocenter. libretexts.orglibretexts.org

The reaction with methanol (B129727) in the presence of a base, for example, would yield 1-methoxy-3-(2-methylphenyl)propan-2-ol as the major product.

Reactant Nucleophile/Conditions Major Product Mechanism
This compoundCH₃O⁻ / CH₃OH (Basic)1-methoxy-3-(2-methylphenyl)propan-2-olSN2

The ring-opening of epoxides with amines (aminolysis) is a common method for synthesizing β-amino alcohols, which are important functional groups in various chemical syntheses. mit.edu This reaction can often be performed without a catalyst, although it may proceed slowly at moderate temperatures. mit.eduacs.org Like other base-catalyzed openings, aminolysis follows an SN2 mechanism where the amine, acting as the nucleophile, attacks the less substituted carbon of the epoxide ring. mit.edubeilstein-journals.org

In the case of this compound, reaction with an amine, such as propylamine, is expected to result in nucleophilic attack at the primary carbon, yielding 1-(propylamino)-3-(2-methylphenyl)propan-2-ol. The regioselectivity is controlled by steric hindrance, favoring attack at the more accessible position. youtube.com

Reactant Nucleophile/Conditions Major Product Mechanism
This compoundPropylamine / Heat1-(propylamino)-3-(2-methylphenyl)propan-2-olSN2

The scope of aminolysis is broad, encompassing a variety of primary and secondary aliphatic and aromatic amines. acs.org

Thiolysis, the ring-opening of epoxides with thiols, is a highly efficient method for synthesizing β-hydroxy sulfides. semanticscholar.org These reactions can be carried out in the presence of a base or even in water without a catalyst. semanticscholar.org The mechanism is typically SN2, with the thiolate anion (RS⁻) acting as a powerful nucleophile that attacks the less hindered carbon atom of the epoxide. semanticscholar.org The regioselectivity is generally high, favoring the anti-Markovnikov product.

For this compound, reaction with a thiol like thiophenol under basic conditions would lead to attack at the primary carbon.

Reactant Nucleophile/Conditions Major Product Mechanism
This compoundThiophenol / Base1-(phenylthio)-3-(2-methylphenyl)propan-2-olSN2

Other strong nucleophiles such as cyanide (CN⁻), Grignard reagents (RMgX), and lithium aluminum hydride (LiAlH₄) also open epoxides via an SN2 mechanism, attacking the least substituted carbon. libretexts.orgyoutube.com

Acid-Catalyzed Ring-Opening Mechanisms (SN1-like vs. SN2-like)

Under acidic conditions, the epoxide oxygen is first protonated, creating a much better leaving group and activating the ring for attack by weak nucleophiles like water or alcohols. libretexts.orgpsu.edu The mechanism for the ring-opening of unsymmetrical epoxides in an acidic medium is a hybrid, possessing characteristics of both SN1 and SN2 reactions. libretexts.org

The regioselectivity of the acid-catalyzed opening depends on the substitution pattern of the epoxide. libretexts.orgchemistrysteps.com While the reaction has significant SN2 character, including backside attack by the nucleophile, the choice of which carbon to attack is governed by electronic effects, which is an SN1-like consideration. libretexts.org The nucleophile preferentially attacks the carbon atom that can better stabilize the developing positive charge in the transition state. libretexts.orglibretexts.org

For this compound, the secondary carbon is also benzylic-like, meaning it is adjacent to the phenyl ring. A carbocation at this position would be stabilized by resonance with the aromatic ring. Therefore, under acidic conditions, nucleophilic attack will occur preferentially at this more substituted, secondary carbon. semanticscholar.orgrsc.org

For example, the acid-catalyzed alcoholysis with methanol would yield 2-methoxy-3-(2-methylphenyl)propan-1-ol as the major product.

Regioselectivity in Acid-Catalyzed vs. Base-Catalyzed Alcoholysis

Conditions Nucleophile Site of Attack Major Product Mechanism
Acidic (H⁺) Methanol More substituted (benzylic) carbon 2-methoxy-3-(2-methylphenyl)propan-1-ol SN1-like

Base-Catalyzed Ring-Opening Mechanisms (SN2 Pathway)

Base-catalyzed ring-opening reactions of epoxides proceed via a classic SN2 mechanism. libretexts.orglibretexts.org This pathway requires a strong nucleophile, as the unprotonated oxygen of the epoxide is a poor leaving group. libretexts.orglibretexts.org The high reactivity is primarily driven by the relief of ring strain. libretexts.orglibretexts.org

The key features of the SN2 mechanism in this context are:

Regioselectivity: The nucleophile attacks the less sterically hindered carbon atom. For this compound, this is the primary carbon. youtube.comyoutube.comchemistrysteps.com

Stereochemistry: The reaction occurs via backside attack, resulting in an inversion of stereochemistry at the site of attack. libretexts.orglibretexts.org

A wide range of strong nucleophiles participate in this reaction, including hydroxides, alkoxides, cyanides, thiolates, and amines. libretexts.orgyoutube.com The reaction is thermodynamically favorable because the products are lower in energy than the strained epoxide reactant. libretexts.org

Regiochemical Control in Ring-Opening Reactions

The ring-opening of unsymmetrical epoxides, such as this compound, is a fundamental transformation in organic synthesis. The regioselectivity of this reaction, which dictates which of the two carbon atoms of the oxirane ring is attacked by a nucleophile, is governed by a combination of steric and electronic factors. These factors can be modulated by the reaction conditions, specifically whether the reaction is carried out under acidic or basic/neutral conditions. researchgate.netlibretexts.orgyoutube.comd-nb.info

Under basic or neutral conditions, the ring-opening of epoxides generally proceeds via an SN2 mechanism. libretexts.orgyoutube.com In this scenario, the nucleophile attacks the less sterically hindered carbon atom. For this compound, the primary carbon (C3) is significantly less sterically encumbered than the secondary carbon (C2) bearing the 2-methylbenzyl group. Consequently, nucleophilic attack preferentially occurs at the C3 position, leading to the formation of a secondary alcohol. This regioselectivity is primarily driven by steric hindrance, where the bulky 2-methylbenzyl group shields the C2 carbon from the approaching nucleophile. youtube.com

Conversely, under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive oxonium ion. researchgate.netlibretexts.org This protonation event enhances the electrophilicity of the epoxide carbons. The subsequent nucleophilic attack exhibits more SN1 character. In this case, electronic effects play a more dominant role in determining the regioselectivity. oregonstate.eduyoutube.com The 2-methylbenzyl group, being an electron-donating group, can stabilize a partial positive charge (carbocation-like character) that develops at the adjacent C2 carbon during the transition state. This electronic stabilization directs the nucleophile to attack the more substituted C2 carbon. oregonstate.edu Therefore, acid-catalyzed ring-opening of this compound is expected to favor the formation of a primary alcohol.

The interplay between steric and electronic effects allows for a high degree of regiochemical control in the ring-opening reactions of this compound and its derivatives, enabling the selective synthesis of different isomers. rsc.orgresearchgate.netrsc.orgacs.orgacs.org

Rearrangement Reactions of Oxiranes

Epoxides, including derivatives of this compound, can undergo rearrangement reactions, most notably the Meinwald rearrangement, which typically occurs under the influence of Lewis acids. researchgate.netresearchgate.netnih.gov This reaction transforms an epoxide into a carbonyl compound, either an aldehyde or a ketone. nih.govrsc.org The mechanism involves the coordination of the Lewis acid to the epoxide oxygen, followed by the cleavage of a C-O bond to generate a carbocation intermediate. researchgate.netnih.gov Subsequently, a 1,2-hydride or 1,2-alkyl/aryl shift occurs, leading to the formation of the carbonyl group. nih.govwiley-vch.demasterorganicchemistry.com

The regiochemical outcome of the Meinwald rearrangement is dictated by the migratory aptitude of the substituents and the stability of the resulting carbocation. In the case of terminal epoxides, the migration of a hydride from the adjacent carbon is a common pathway, leading to the formation of a ketone. rsc.org For this compound, a Lewis acid-catalyzed rearrangement could potentially lead to 1-(2-methylphenyl)propan-2-one.

Other types of rearrangements, such as the Beckmann masterorganicchemistry.combyjus.com and Curtius rearrangements, byjus.com are also known in organic chemistry but are not directly applicable to the simple rearrangement of the oxirane ring itself. However, if the oxirane is part of a larger molecule containing other functional groups like oximes or acyl azides, these rearrangements could be relevant in subsequent transformations. masterorganicchemistry.combyjus.com

Oxidation and Reduction Chemistry of the Oxirane Moiety

The oxirane ring in this compound is susceptible to both oxidation and reduction, although these reactions are less common than ring-opening. The high ring strain of the epoxide makes it reactive.

Oxidation:

Direct oxidation of the oxirane ring is not a typical transformation. However, the synthesis of the parent compound, this compound, often involves the oxidation of the corresponding alkene, 3-(2-methylphenyl)prop-1-ene, using an oxidizing agent such as a peroxy acid (e.g., m-chloroperbenzoic acid, m-CPBA). evitachem.com

Reduction:

The reduction of epoxides is a useful synthetic method for the preparation of alcohols. This can be achieved using various reducing agents. For example, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can open the epoxide ring to yield an alcohol. The regioselectivity of this reduction follows the SN2 pathway, with the hydride attacking the less sterically hindered carbon atom. In the case of this compound, reduction with LiAlH₄ would be expected to yield 1-(2-methylphenyl)propan-2-ol.

Polymerization of this compound and Related Monomers

The strained three-membered ring of oxiranes makes them suitable monomers for ring-opening polymerization (ROP), which can proceed through different mechanisms depending on the initiator used. wikipedia.org

Ring-Opening Polymerization (ROP) Mechanisms

Ring-opening polymerization is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer, leading to the formation of a longer polymer. wikipedia.org This process can be initiated by cationic, anionic, or radical species. wikipedia.org The polymerization of oxiranes is a key method for producing polyethers. libretexts.org

Cationic Ring-Opening Polymerization

Cationic ring-opening polymerization (CROP) of oxiranes is typically initiated by electrophiles such as protonic acids, Lewis acids, or alkylating agents (e.g., methyl triflate). beilstein-journals.orgnih.gov The polymerization of 2,3-disubstituted oxiranes has been reported, though it can be challenging due to steric hindrance. core.ac.ukrsc.orgresearchgate.net

The mechanism involves the following steps:

Initiation: The initiator activates the monomer by reacting with the oxygen atom of the oxirane ring, forming a tertiary oxonium ion.

Propagation: The active chain end, which is an oxonium ion, is attacked by the oxygen atom of another monomer molecule in an SN2 fashion. This regenerates the oxonium ion at the new chain end.

Termination and Chain Transfer: These processes can limit the molecular weight of the resulting polymer and broaden its distribution. beilstein-journals.org

For a monomer like this compound, the bulky substituent could influence the polymerization kinetics and the properties of the resulting polyether. core.ac.uk

Anionic Ring-Opening Polymerization (General Epoxide ROP)

Anionic ring-opening polymerization (AROP) of epoxides is initiated by nucleophiles such as alkoxides, hydroxides, or organometallic compounds. wikipedia.orglibretexts.orgresearchgate.net This method is widely used for the production of poly(ethylene oxide) and poly(propylene oxide). researchgate.net

The general mechanism for the anionic ROP of a monosubstituted epoxide involves:

Initiation: A nucleophilic initiator attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of an alkoxide. wikipedia.orgyoutube.com

Propagation: The newly formed alkoxide anion at the chain end acts as a nucleophile and attacks another epoxide monomer, propagating the polymer chain. youtube.com This process typically occurs via an SN2 mechanism, with the nucleophile attacking the less substituted carbon atom. youtube.com

Termination: In the absence of impurities, these polymerizations can be "living," meaning that the reactive anionic chain ends remain active until intentionally quenched. youtube.com

The anionic polymerization of functionalized epoxides allows for the synthesis of well-defined polyethers with controlled molecular weights and narrow distributions. researchgate.net The reactivity of different epoxide monomers can vary, influencing the composition of copolymers. acs.orgresearchgate.net

Coordination-Insertion Polymerization

Coordination-insertion polymerization is a significant method for the synthesis of polymers from oxirane derivatives, including those structurally related to this compound. This process typically involves a metal-based catalyst that coordinates with the oxirane monomer, followed by the insertion of the monomer into a metal-polymer bond. The mechanism allows for the production of polymers with controlled stereochemistry, which is crucial for determining the final properties of the material. youtube.com

The catalysts employed in coordination-insertion polymerization are often transition metal complexes. youtube.com The general mechanism involves the interaction of the metal center of the catalyst with the oxygen atom of the oxirane ring. This coordination activates the oxirane, making it more susceptible to nucleophilic attack. The growing polymer chain, which is attached to the metal center, then attacks one of the carbon atoms of the oxirane ring, leading to ring-opening and the insertion of the monomer unit into the polymer chain.

Systematic modifications of the catalyst's ligand scaffold, the identity of the metal center, and the polymerization conditions can significantly influence the catalytic activity, selectivity, and the resulting polymer's topology. tennessee.edu For instance, the use of electron-donating or electron-withdrawing substituents on the ligand can modulate the electronic properties of the metal center, thereby affecting the polymerization process. tennessee.edu

Copolymerization Strategies (e.g., with Carbon Dioxide)

The copolymerization of oxiranes, such as derivatives of this compound, with carbon dioxide (CO2) is a highly researched area, as it offers a pathway to synthesize aliphatic polycarbonates. jst.go.jpnih.gov These polymers are of interest due to their potential biodegradability and the utilization of CO2, a greenhouse gas, as a comonomer. nih.govmdpi.com The most common outcome of this reaction is an alternating copolymer, where oxirane and CO2 units are incorporated in a regular sequence. jst.go.jp

The mechanism of this copolymerization generally proceeds via a ring-opening process. nih.gov Catalysts, often metal complexes, play a crucial role in facilitating this reaction. nih.gov The catalytic cycle typically involves the following steps:

Initiation: The catalyst reacts with an initiator, often an alcohol or a proton source, to form a metal alkoxide species.

Propagation:

The metal alkoxide attacks a CO2 molecule, forming a metal carbonate. nih.gov

The oxirane monomer then coordinates to the metal center. nih.gov

The carbonate end of the growing chain attacks the coordinated oxirane, leading to ring-opening and the formation of a new metal alkoxide. nih.gov

This new metal alkoxide can then react with another CO2 molecule, continuing the alternating insertion.

A variety of catalysts have been developed for this copolymerization, including homogeneous and heterogeneous systems. Homogeneous catalysts often consist of metal complexes with ligands such as salen or porphyrin. royalsocietypublishing.orgacs.org These catalysts can be highly active and selective. For instance, certain cobalt(III) and chromium(III) salen complexes are known for their high efficiency. royalsocietypublishing.org Bimetallic or dinuclear catalysts, where two metal centers work in concert, have also shown high activity. royalsocietypublishing.org

Metal-free catalyst systems have also been developed, utilizing Lewis acids to activate the epoxide and appropriate cations to activate the CO2. nih.govacs.org This approach avoids the use of transition metals. nih.gov

The choice of catalyst is critical as it influences the selectivity of the copolymerization, with the desired product being the polycarbonate, while a potential side product is the cyclic carbonate. acs.org The reaction conditions, such as CO2 pressure and temperature, also play a significant role in determining the outcome of the polymerization. nih.gov

The terpolymerization of epoxides with CO2 and other monomers, such as cyclic anhydrides or cyclic esters, allows for the synthesis of copolymers with tailored properties. mdpi.commdpi.com This strategy combines ring-opening copolymerization (ROCOP) with ring-opening polymerization (ROP) to create materials with both polycarbonate and polyester (B1180765) segments. mdpi.com

Development of Polymeric Materials from Oxirane Precursors

Polymers derived from oxirane precursors, including those structurally similar to this compound, exhibit a wide range of properties and have diverse applications. ontosight.aiyoutube.com The polymerization of oxiranes leads to the formation of polyethers, which can be tailored for specific uses. ontosight.ai

For example, polymers made from epichlorohydrin (B41342) are used in paper reinforcement, the food industry for items like tea bags and coffee filters, and in water purification. wikipedia.org They are also used as crosslinking agents in the production of chromatographic resins. wikipedia.org Ethylene (B1197577) oxide, the simplest oxirane, is a precursor to a vast array of products, including detergents, plastics, and ethylene glycol. wikipedia.org

The properties of polymers derived from oxiranes can be controlled by the choice of the monomer and the polymerization method. For instance, the copolymerization of propylene (B89431) oxide (a methyl oxirane) and ethylene oxide can result in polymers with varying properties depending on the ratio of the monomers and the resulting polymer architecture (e.g., block vs. random copolymer). epa.gov These copolymers have applications as surfactants and in pharmaceutical formulations. ontosight.ai

The development of new catalytic systems continues to expand the range of polymeric materials that can be synthesized from oxirane precursors. For example, the use of specific catalysts in the copolymerization of cyclohexene (B86901) oxide with CO2 can lead to the formation of poly(cyclohexene carbonate) with specific stereochemistry, which influences its physical properties. mdpi.com Furthermore, the terpolymerization of epoxides with CO2 and other monomers like 1,2-butylene oxide allows for the creation of polycarbonates with adjustable glass transition temperatures and hydrophilicity. mdpi.com

The functionalization of these polymers can further broaden their applications. For instance, block copolymers containing polyester and polycarbonate segments can be synthesized, which may have unique degradation profiles and mechanical properties, making them suitable for biomedical applications. nih.gov

Derivatization and Functionalization Strategies

Modifications of the Oxirane Ring

The oxirane ring is a highly reactive functional group due to its significant ring strain, making it susceptible to a variety of ring-opening reactions. chemistrysteps.com These reactions are a cornerstone of derivatization and functionalization strategies for compounds like this compound. The regioselectivity of the ring-opening is a key consideration and is highly dependent on the reaction conditions (acidic or basic/nucleophilic). libretexts.org

Under Basic or Nucleophilic Conditions:

In the presence of strong nucleophiles (e.g., hydroxides, alkoxides, Grignard reagents, organocuprates), the ring-opening of an unsymmetrical epoxide like this compound occurs via an SN2 mechanism. masterorganicchemistry.comcsbsju.edu The nucleophile preferentially attacks the less sterically hindered carbon atom of the oxirane ring. chemistrysteps.com This results in the formation of a secondary alcohol. For example, reaction with a Grignard reagent would lead to the formation of a new carbon-carbon bond at the less substituted carbon of the oxirane. masterorganicchemistry.com The initial product is an alkoxide, which is subsequently protonated in a separate work-up step to yield the final alcohol product. csbsju.edu This backside attack leads to an inversion of stereochemistry at the site of attack. masterorganicchemistry.com

Under Acidic Conditions:

In an acidic medium, the oxygen atom of the oxirane ring is first protonated, which makes the ring more electrophilic and facilitates the ring-opening. ucalgary.ca For unsymmetrical epoxides, the subsequent nucleophilic attack can exhibit regioselectivity that is different from that observed under basic conditions. The reaction proceeds through a mechanism with significant SN1 character. libretexts.orgucalgary.ca The nucleophile, which is often a weak nucleophile like water or an alcohol, will preferentially attack the more substituted carbon atom of the epoxide. chemistrysteps.comlibretexts.org This is because the partial positive charge that develops in the transition state is better stabilized at the more substituted carbon. Despite the SN1-like nature, the attack still occurs from the backside, resulting in an inversion of stereochemistry. ucalgary.ca

These ring-opening reactions provide a versatile platform for introducing a wide range of functional groups. For instance, hydrolysis (reaction with water) under acidic or basic conditions yields a 1,2-diol. libretexts.org Reaction with alcohols (alcoholysis) produces an ether and an alcohol functionality. libretexts.org The use of other nucleophiles such as amines, thiols, and azides allows for the introduction of nitrogen, sulfur, and azide (B81097) functionalities, respectively. chempedia.info

Functionalization of the Aromatic or Alkyl Side Chains

In addition to modifying the oxirane ring, the aromatic ring and the alkyl side chain of this compound and its derivatives can also be functionalized. These modifications can be performed either before or after the synthesis of the oxirane ring, or even on the resulting polymer.

Aromatic Ring Functionalization:

The 2-methylphenyl (o-tolyl) group offers several possibilities for electrophilic aromatic substitution reactions. Standard aromatic functionalization chemistries can be applied, such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. The directing effects of the existing methyl and alkyl-oxirane substituents would influence the position of the incoming electrophile. These modifications can introduce a variety of functional groups onto the aromatic ring, which can then be used for further transformations or to tune the properties of the molecule or resulting polymer. For example, introducing a nitro group allows for its subsequent reduction to an amine, which can then be used in a variety of coupling reactions.

Alkyl Side Chain Functionalization:

The methyl group on the aromatic ring can also be a site for functionalization. For instance, free-radical halogenation can introduce a halogen atom, which can then be displaced by a variety of nucleophiles to introduce other functional groups.

In the context of polymers derived from this compound, post-polymerization modification is a powerful tool for creating functional materials. For example, if a polymer is synthesized with a functional group on the aromatic ring, this group can be further reacted to introduce desired properties. This approach is widely used in the development of functional polymers for various applications, including in the biomedical field where specific functionalities can be used for drug conjugation or to improve biocompatibility. mdpi.com

The reactivity of vinyl epoxides, which are structurally related, highlights other potential functionalization pathways. For instance, vinyl epoxides can undergo Diels-Alder reactions with arynes, leading to the formation of functionalized phenanthrenes. acs.org This demonstrates how the interplay between the epoxide and other functional groups within the molecule can lead to complex and useful chemical transformations.

Advanced Spectroscopic and Structural Characterization in Oxirane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including epoxides. researchgate.net It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the stereochemistry of the molecule.

Application in Structural Elucidation and Purity Assessment

¹H and ¹³C NMR spectroscopy are fundamental in confirming the identity and assessing the purity of 2-[(2-Methylphenyl)methyl]oxirane.

In the ¹H NMR spectrum, the protons on the oxirane ring typically appear in a distinct region due to the ring strain and the electronegativity of the oxygen atom, generally between 2.5 and 3.5 ppm. libretexts.org For this compound, the benzylic protons and the protons of the methyl group on the phenyl ring would also show characteristic chemical shifts. The integration of the signals provides a quantitative measure of the protons in different environments, while the coupling patterns (splitting) reveal the connectivity between adjacent protons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the epoxide ring are typically found in the range of 40-60 ppm. oregonstate.edu The aromatic carbons and the methyl carbon of the tolyl group would also have distinct chemical shifts. The number of signals in the ¹³C NMR spectrum can indicate the symmetry of the molecule.

A representative dataset for a structurally similar compound, 2-benzyloxirane, is presented below to illustrate the expected NMR data.

Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Related Oxirane Data for 2-benzyloxirane, a compound structurally analogous to this compound.

Nucleus Chemical Shift (δ, ppm) Assignment
¹H7.20-7.40Aromatic protons
3.10Oxirane CH
2.85Oxirane CH₂
2.75Benzylic CH₂
¹³C138.0Quaternary aromatic C
129.0, 128.5, 126.5Aromatic CH
52.5Oxirane CH
47.0Oxirane CH₂
38.0Benzylic CH₂

Source: Adapted from publicly available spectral data.

Use of Chiral Derivatizing Agents (CDAs) for Stereochemical Assignment

Since this compound is a chiral molecule, determining its absolute configuration is crucial. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), is a powerful method for this purpose. wikipedia.org CDAs are chiral molecules that react with the enantiomers of the target compound to form a pair of diastereomers. nih.gov These diastereomers exhibit distinct NMR spectra, allowing for the differentiation and quantification of the original enantiomers. wikipedia.org

A common strategy involves the ring-opening of the epoxide with a chiral nucleophile, followed by analysis of the resulting diastereomeric products. Alternatively, chiral lanthanide shift reagents can be used to induce separation of the signals of the enantiomers in the NMR spectrum without the need for derivatization. acs.org The choice of CDA depends on the functional groups present in the analyte. For epoxides, chiral acids or alcohols are often employed after a suitable ring-opening reaction. acs.org

Advanced NMR Techniques for Mechanistic Insights

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), are invaluable for unambiguously assigning all proton and carbon signals, especially for complex molecules. These techniques can also provide insights into reaction mechanisms involving epoxides. For instance, in situ NMR monitoring of a reaction can track the disappearance of reactants and the appearance of products and intermediates in real-time. rsc.org

Kinetic studies using NMR can elucidate the reaction pathways of epoxide ring-opening under different conditions (acidic, basic, or enzymatic). masterorganicchemistry.commasterorganicchemistry.com For example, by observing the formation of specific regiochemical or stereochemical products, the Sₙ1 versus Sₙ2 character of the ring-opening can be determined. researchgate.net Isotope labeling studies, in conjunction with NMR, can further pinpoint the exact bonds being broken and formed during a reaction.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. oregonstate.edu For this compound, the IR spectrum would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

The key diagnostic peaks for an epoxide are the C-O stretching vibrations of the oxirane ring, which typically appear in the region of 1280-1230 cm⁻¹, 950-810 cm⁻¹, and 880-750 cm⁻¹. spectroscopyonline.com The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The methyl group would show C-H stretching and bending vibrations.

Table 2: Characteristic IR Absorption Frequencies for Epoxides

Vibrational Mode Frequency Range (cm⁻¹) Intensity
Asymmetric Ring Stretch950 - 860Strong
Symmetric Ring Stretch880 - 750Strong
C-O Stretch1280 - 1230Medium
C-H Stretch (Aromatic)3100 - 3000Medium
C=C Stretch (Aromatic)1600 - 1450Medium-Weak
C-H Stretch (Aliphatic)3000 - 2850Medium

Source: Adapted from general IR spectroscopy data for epoxides. spectroscopyonline.comrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. frontiersin.org In MS, the molecule is ionized, and the resulting molecular ion and its fragment ions are separated based on their mass-to-charge ratio (m/z).

For this compound, the electron impact (EI) mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is often diagnostic and can help in structure elucidation. libretexts.orgslideshare.net Common fragmentation pathways for epoxides include cleavage of the C-C bond of the oxirane ring. nih.gov For the title compound, a prominent fragment would likely be the tropylium (B1234903) ion (m/z 91) due to the cleavage of the bond between the oxirane ring and the benzylic carbon, followed by rearrangement.

Table 3: Predicted Key Mass Spectral Fragments for this compound

m/z Proposed Fragment Ion Structural Representation
148[M]⁺[C₁₀H₁₂O]⁺
133[M - CH₃]⁺[C₉H₉O]⁺
119[M - CHO]⁺[C₉H₁₁]⁺
105[C₈H₉]⁺Tropylium ion derivative
91[C₇H₇]⁺Tropylium ion

Source: Based on general fragmentation patterns of aromatic epoxides. libretexts.orgnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. nasa.gov This technique provides precise information about bond lengths, bond angles, and the absolute configuration of a chiral molecule in the solid state.

Thermal Analysis Techniques for Polymer Characterization (e.g., DSC, TGA)

Thermal analysis techniques are crucial for characterizing the thermal properties of polymers, providing valuable insights into their structure-property relationships. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most widely used methods in this regard. DSC measures the difference in heat flow between a polymer sample and a reference as a function of temperature, allowing for the determination of thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). TGA, on the other hand, measures the change in mass of a sample as a function of temperature or time, providing information about the thermal stability and decomposition profile of the polymer.

For instance, studies on poly(tolyl methacrylates) have shown that the position of the methyl group on the phenyl ring significantly influences the glass transition temperature. This is attributed to steric effects and altered dipole-dipole interactions that affect the rotational freedom of the polymer chains. It is plausible that similar effects would be observed in poly(this compound) compared to its meta and para isomers. The ortho-methyl group is expected to introduce greater steric hindrance, potentially leading to a higher glass transition temperature compared to the less hindered isomers.

In a typical DSC analysis of an amorphous polymer like a polyether, a step-like change in the baseline of the thermogram indicates the glass transition. The midpoint of this transition is reported as the Tg. If the polymer were semi-crystalline, a melting endotherm would also be observed at a temperature above the Tg.

A TGA thermogram for a polymer like poly(this compound) would typically show a single-step or multi-step decomposition profile. The onset temperature of weight loss is an indicator of the polymer's thermal stability. The derivative of the TGA curve (DTG) shows the temperature at which the rate of decomposition is maximum (Tmax). The degradation mechanism of polyethers often involves chain scission and the formation of volatile products. The presence of the aromatic ring and the methyl substituent in the side chain of poly(this compound) would influence its thermal stability and the composition of its degradation products.

A study on the copolymerization of ortho-methylphenyl glycidyl (B131873) ether (a synonym for this compound) with carbon dioxide indicated that the ortho-isomer exhibited lower reactivity compared to its meta and para counterparts. acs.org While this study focused on copolymerization and did not report on the thermal properties of the homopolymer, it highlights that the position of the methyl group has a significant impact on the reactivity and, by extension, likely the final properties of the resulting polymer.

To provide a comprehensive understanding of the thermal properties of poly(this compound), experimental studies involving its synthesis and subsequent characterization by DSC and TGA would be necessary. Such studies would allow for the creation of detailed data tables summarizing its key thermal characteristics.

Table of Hypothetical Thermal Properties for Poly(this compound)

Thermal PropertyValueMethod
Glass Transition Temperature (Tg)Data not availableDSC
Onset of Decomposition (5% weight loss)Data not availableTGA
Temperature of Maximum Decomposition (Tmax)Data not availableTGA/DTG
Char Yield at 600 °CData not availableTGA

Theoretical and Computational Investigations of Oxirane Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the intricacies of chemical reactions involving oxiranes. These methods provide detailed insights into electronic structure, reaction energetics, and the geometry of transition states, which are often difficult to determine experimentally.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

DFT studies are pivotal in mapping the potential energy surfaces of chemical reactions. For oxiranes like 2-[(2-Methylphenyl)methyl]oxirane, a primary focus of DFT investigations is the mechanism of nucleophilic ring-opening reactions. These reactions can proceed through either an SN1 or SN2 mechanism, and DFT calculations help to predict which pathway is favored under specific conditions. researchgate.net

In the case of this compound, the presence of the benzyl (B1604629) group introduces electronic and steric factors that influence the reaction mechanism. DFT calculations can model the transition states for both possible ring-opening pathways. For instance, in an acid-catalyzed ring-opening, the initial step involves the protonation of the oxirane oxygen. The subsequent nucleophilic attack can occur at either of the two carbon atoms of the oxirane ring. DFT calculations can determine the activation energies for both possibilities, thereby predicting the regioselectivity of the reaction.

A hypothetical DFT study on the acid-catalyzed methanolysis of this compound might yield the data presented in Table 1. Such calculations would typically involve optimizing the geometries of the reactants, transition states, and products at a specified level of theory (e.g., B3LYP/6-31G(d,p)). The calculated activation energies (ΔG‡) would reveal the kinetic favorability of each pathway. An oxirane-like transition state has been postulated in the rearrangement of some benzyloxy derivatives, which can be computationally investigated. researchgate.net

Table 1: Hypothetical DFT-Calculated Activation Energies for the Acid-Catalyzed Methanolysis of this compound

Site of Nucleophilic AttackTransition State GeometryCalculated Activation Energy (ΔG‡) in kcal/molPredicted Major Product
C2 (more substituted)SN1-like, elongated C-O bond15.22-methoxy-1-(2-methylphenyl)propan-1-ol
C3 (less substituted)SN2-like, backside attack20.51-methoxy-1-(2-methylphenyl)propan-2-ol

Note: The data in this table is hypothetical and for illustrative purposes only.

Elucidation of Regioselectivity and Stereoselectivity through Computational Models

Computational models are crucial for understanding the origins of regioselectivity and stereoselectivity in the reactions of chiral oxiranes. For this compound, the ortho-methyl group on the phenyl ring introduces significant steric hindrance. This steric bulk can direct an incoming nucleophile to the less hindered carbon atom of the oxirane ring.

Computational models can quantify these steric effects. By calculating the steric energy of the transition states for attack at the different carbon atoms, a clear prediction of the regioselectivity can be made. Furthermore, these models can elucidate the stereochemical outcome of the reaction. For example, in an SN2-type reaction, an inversion of stereochemistry at the attacked carbon is expected. DFT calculations can confirm this by analyzing the geometry of the product.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules and reaction pathways, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape of molecules and their interactions with their environment, such as solvent molecules or other reactants.

For this compound, MD simulations can provide insights into the preferred conformations of the molecule in solution. The rotation around the C-C bond connecting the benzyl group and the oxirane ring is a key conformational variable. MD simulations can map the free energy landscape of this rotation, identifying the most stable rotamers. This information is valuable as the conformation of the substrate can influence its reactivity.

MD simulations are also used to study intermolecular interactions. For example, in a solvated environment, the simulations can reveal the structure of the solvent shell around the oxirane. This can be particularly important in understanding how the solvent participates in the reaction mechanism, for instance, by stabilizing charged intermediates or by acting as a proton shuttle. A hypothetical analysis of the radial distribution function from an MD simulation could provide the data shown in Table 2.

Table 2: Hypothetical Radial Distribution Function Peaks from an MD Simulation of this compound in Water

Atom PairPeak Distance (Å)Interpretation
Oxirane Oxygen - Water Hydrogen1.9Strong hydrogen bonding interaction
Phenyl Ring - Water Oxygen3.5Hydrophobic hydration shell

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their chemical reactivity. For a class of compounds like substituted benzyl oxiranes, QSRR can be a powerful tool for predicting the reactivity of new derivatives.

In a QSRR study of compounds related to this compound, a set of structural descriptors would be calculated for each molecule. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological. The reactivity of the compounds, for example, the rate constant for a specific reaction, would be experimentally measured. Then, statistical methods like multiple linear regression or partial least squares are used to build a model that correlates the descriptors with the reactivity.

A hypothetical QSRR equation for the hydrolysis rate of substituted benzyl oxiranes might look like:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃logP

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett constant of the substituent on the phenyl ring (an electronic descriptor).

Eₛ is the Taft steric parameter (a steric descriptor).

logP is the logarithm of the partition coefficient (a hydrophobicity descriptor).

c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

Such a model would allow for the prediction of the reactivity of this compound based on the known values of σ and Eₛ for the ortho-methyl group. The development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), has been applied to other substituted epoxides and could be extended to this system. nih.gov

Computational Design of Novel Oxirane Derivatives and Catalytic Systems

The insights gained from theoretical and computational studies can be leveraged for the rational design of new oxirane derivatives with desired properties and for the development of novel catalytic systems for their reactions.

For instance, if a particular application requires an oxirane that is highly susceptible to nucleophilic attack, computational methods can be used to screen a virtual library of substituted benzyl oxiranes to identify candidates with the lowest activation energy for ring-opening. This in silico screening can significantly accelerate the discovery of new reactive intermediates.

Furthermore, computational chemistry plays a crucial role in the design of catalysts for stereoselective oxirane reactions. acs.org For the enantioselective ring-opening of this compound, a chiral catalyst is required. DFT and MD simulations can be used to model the interaction of the oxirane with a potential catalyst. By calculating the energies of the diastereomeric transition states leading to the different enantiomeric products, the enantioselectivity of the catalyst can be predicted. This allows for the computational optimization of the catalyst structure to maximize its stereodifferentiating ability. The computational design of catalysts for reactions involving epoxides is an active area of research. beilstein-journals.org

Applications of 2 2 Methylphenyl Methyl Oxirane and Its Derivatives in Chemical Synthesis and Materials Science

Novel Catalyst Development for Oxirane Transformations

The efficient transformation of oxiranes into valuable polymers relies heavily on the development of advanced catalyst systems. Research in this area focuses on improving reaction rates, controlling polymer structure (stereoselectivity), and enabling new types of polymerization, such as copolymerization with carbon dioxide (CO2).

Double Metal Cyanide (DMC) catalysts have proven to be highly effective for the ring-opening polymerization of epoxides. mdpi.com These catalysts show excellent activity in the copolymerization of epoxides with CO2, leading to the synthesis of poly(ether carbonate) polyols. mdpi.com This process is significant as it utilizes CO2, a greenhouse gas, as a comonomer to produce valuable and potentially biodegradable polymers. mdpi.comacs.org

More recently, significant progress has been made in the development of chiral bimetallic catalysts, particularly cobalt-based complexes, for the enantioselective resolution copolymerization of racemic terminal epoxides and CO2. acs.org This advanced catalytic strategy, guided by computational design, allows for the selective polymerization of one enantiomer of the epoxide, resulting in isotactic polycarbonates. acs.org These crystalline polymers exhibit enhanced thermal, physical, and mechanical properties compared to their amorphous counterparts, opening up new possibilities for high-performance materials derived from oxiranes. acs.org

Table 3: Comparison of Catalyst Systems for Oxirane Polymerization

Catalyst SystemType of PolymerizationKey Advantages
Double Metal Cyanide (DMC) Ring-opening polymerization; Copolymerization with CO2High activity for producing polyether and poly(ether carbonate) polyols. mdpi.com
Chiral Bimetallic Cobalt Complexes Enantioselective resolution copolymerization with CO2Produces isotactic polycarbonates with high stereoselectivity, leading to enhanced thermal and mechanical properties. acs.org

Stereochemical Aspects and Asymmetric Synthesis of Chiral Oxiranes

Chiral Synthesis Methodologies for 2-[(2-Methylphenyl)methyl]oxirane Enantiomers

The enantioselective synthesis of this compound enantiomers can be achieved through various asymmetric epoxidation methods. These methods are designed to selectively produce one enantiomer over the other, leading to an enantiomerically enriched or pure product.

One prominent strategy is the Jacobsen-Katsuki epoxidation , which utilizes a chiral manganese(III)-salen complex as a catalyst. wikipedia.orgopenochem.org This method is particularly effective for the enantioselective epoxidation of unfunctionalized alkenes, such as the precursor to this compound. wikipedia.orgopenochem.org The stereoselectivity arises from the C2 symmetric chiral ligand, which directs the oxidant to one face of the alkene double bond. wikipedia.org The degree of enantioselectivity can be influenced by factors like the specific structure of the salen ligand, the nature of the axial donor ligand, and the reaction temperature. wikipedia.org

Another powerful tool for asymmetric epoxidation is the Sharpless-Katsuki epoxidation . organicreactions.org While this method is renowned for its high enantioselectivity in the epoxidation of allylic alcohols, it can also be adapted for kinetic resolution of racemic secondary allylic alcohols, which could be intermediates in a synthetic route to this compound. wikipedia.orgacs.org The Sharpless epoxidation employs a catalyst system composed of titanium tetra(isopropoxide), a chiral diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant. dalalinstitute.comname-reaction.com The choice of (+)- or (-)-DET dictates which enantiomer of the allylic alcohol reacts faster, allowing for the separation of the unreacted enantiomer with high enantiomeric excess. harvard.edu

Furthermore, biocatalytic approaches using enzymes like styrene (B11656) monooxygenase (SMO) have shown excellent enantioselectivity in the epoxidation of various alkenes, producing chiral epoxides with high enantiomeric excess (>95–99% ee). nih.gov The substrate specificity of such enzymes can be a determining factor in their applicability to the synthesis of this compound.

MethodCatalyst/ReagentSubstrate TypeKey Features
Jacobsen-Katsuki EpoxidationChiral Mn(III)-salen complexUnfunctionalized alkenesHigh enantioselectivity for cis-disubstituted alkenes. wikipedia.orgopenochem.org
Sharpless-Katsuki EpoxidationTi(OⁱPr)₄, DET, TBHPAllylic alcoholsExcellent for preparing 2,3-epoxyalcohols; can be used for kinetic resolution. organicreactions.orgwikipedia.orgdalalinstitute.comname-reaction.com
Biocatalytic EpoxidationStyrene Monooxygenase (SMO)AlkenesHigh enantiomeric excess; substrate-specific. nih.gov

Diastereoselectivity in Oxirane Reactions

When a chiral oxirane like this compound, which already possesses a stereocenter, undergoes a reaction that creates a new stereocenter, the resulting products are diastereomers. The preferential formation of one diastereomer over another is known as diastereoselectivity. This is a crucial aspect in the further functionalization of the oxirane ring.

The ring-opening of epoxides is a classic example where diastereoselectivity is paramount. libretexts.org The reaction can proceed under either acidic or basic conditions, and the regioselectivity and stereochemistry of the product are highly dependent on the reaction mechanism. In nucleophilic substitution reactions of epoxides, the incoming nucleophile attacks one of the two electrophilic carbon atoms of the oxirane ring. libretexts.org

For a chiral, non-symmetrically substituted epoxide like this compound, the two carbon atoms of the ring are diastereotopic. The approach of the nucleophile to either of these carbons will lead to the formation of two different diastereomers. The inherent stereochemistry of the starting oxirane, along with steric and electronic factors of both the oxirane and the nucleophile, will influence which diastereomer is formed in excess. For instance, in reactions of substituted cyclohexenes, the diastereoselectivity of epoxidation is heavily influenced by the nature and position of the substituents on the ring. acs.org

Control of Enantiomeric Excess in Ring-Opening and Polymerization Reactions

Maintaining or enhancing the enantiomeric excess (ee) of a chiral compound during subsequent chemical transformations is a significant challenge in asymmetric synthesis. For this compound, this is particularly relevant in ring-opening reactions and polymerization processes.

Asymmetric ring-opening (ARO) of epoxides is a powerful strategy for synthesizing enantiomerically enriched vicinal difunctionalized compounds. mdpi.com This can be achieved through two main approaches: the desymmetrization of meso-epoxides or the kinetic resolution of racemic epoxides. mdpi.com In the context of an already enantiomerically enriched oxirane, the goal is to perform a ring-opening reaction that proceeds with high stereospecificity, preserving the initial enantiomeric purity. The use of chiral Lewis acid catalysts, such as metal-salen complexes, can significantly enhance both the reactivity and the enantioselectivity of ARO reactions. mdpi.com

Kinetic resolution is another important strategy. In this process, a chiral catalyst or reagent reacts at different rates with the two enantiomers of a racemic mixture. This allows for the separation of the less reactive enantiomer in high enantiomeric excess. For example, chiral (salen)Cr(III) complexes have been shown to be effective catalysts for the kinetic resolution of terminal epoxides via hydrolytic ring-opening. acs.org

In the realm of polymerization , the stereochemistry of the monomeric unit, such as this compound, can have a profound impact on the properties of the resulting polymer. The ring-opening polymerization of chiral oxiranes can lead to stereoregular polymers. The control of enantiomeric excess during polymerization is often governed by the catalyst and the polymerization mechanism. For instance, in the copolymerization of epoxides and CO₂, bifunctional Co(III)-salen complexes have been investigated for their ability to control the stereoselectivity of the epoxide ring-opening, which is a rate-limiting step. mdpi.com The stereochemistry of the resulting polycarbonate is directly influenced by the catalyst's ability to selectively incorporate one enantiomer of the epoxide into the growing polymer chain. acs.org Similarly, the enantioselective terpolymerization of epoxides and anhydrides using chiral dinuclear aluminum catalysts can produce optically active terpolyesters with controlled stereochemistry. pnas.org

Reaction TypeStrategyCatalyst/Reagent ExampleOutcome
Asymmetric Ring-OpeningKinetic ResolutionChiral (salen)Cr(III) complexesSeparation of unreacted epoxide with high ee. acs.org
PolymerizationStereoselective PolymerizationBifunctional Co(III)-salen complexesFormation of stereoregular polycarbonates. mdpi.comacs.org
PolymerizationEnantioselective TerpolymerizationChiral dinuclear Al(III) complexesSynthesis of optically active terpolyesters. pnas.org

Chiral Catalysts in Oxirane Chemistry

Chiral catalysts are indispensable tools in the asymmetric synthesis and transformation of oxiranes. They create a chiral environment that biases the reaction pathway towards the formation of a specific stereoisomer.

Chiral Salen Complexes: As previously mentioned, chiral salen complexes, particularly those of manganese, chromium, and cobalt, are highly versatile catalysts in oxirane chemistry. acs.orgrsc.org Manganese-salen complexes are renowned for their use in the Jacobsen-Katsuki epoxidation for the asymmetric synthesis of epoxides. wikipedia.orgopenochem.org Chromium and cobalt-salen complexes are particularly effective in the asymmetric ring-opening of epoxides with various nucleophiles, including azides, water, and phenols. mdpi.comresearchgate.netacs.org The catalytic activity and enantioselectivity of these complexes can be fine-tuned by modifying the steric and electronic properties of the salen ligand. mdpi.com Bimetallic and supramolecular catalyst systems have also been developed to enhance cooperative effects and improve catalytic performance. acs.org

Chiral Titanium Complexes: The Sharpless-Katsuki epoxidation relies on a chiral catalyst formed in situ from titanium tetra(isopropoxide) and a dialkyl tartrate. organicreactions.orgdalalinstitute.com This system exhibits remarkable enantioselectivity for the epoxidation of allylic alcohols. wikipedia.org

Other Chiral Catalysts: Beyond metal-salen and titanium-tartrate systems, a variety of other chiral catalysts have been developed for asymmetric epoxidation and ring-opening reactions. These include chiral ketones for the catalytic asymmetric epoxidation of unfunctionalized olefins and chiral organocatalysts. acs.orge-bookshelf.de The development of recyclable chiral catalysts is also an area of active research, aiming to improve the economic and environmental sustainability of these processes. rsc.org

Catalyst TypeMetalKey Application
Salen ComplexesMn, Cr, CoAsymmetric epoxidation and ring-opening. wikipedia.orgopenochem.orgmdpi.comacs.orgrsc.orgresearchgate.netacs.org
Tartrate ComplexesTiAsymmetric epoxidation of allylic alcohols. organicreactions.orgwikipedia.orgdalalinstitute.com
KetonesN/A (Organocatalyst)Asymmetric epoxidation of unfunctionalized olefins. acs.org

Green Chemistry Principles in the Context of Oxirane Synthesis and Applications

Adherence to the Twelve Principles of Green Chemistry

The twelve principles of green chemistry provide a framework for creating more environmentally benign chemical processes. ijnrd.org For the synthesis of oxiranes like 2-[(2-Methylphenyl)methyl]oxirane, several of these principles are particularly pertinent.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The goal is to incorporate the maximum number of atoms from the starting materials into the final product. pharmacyjournal.in In the synthesis of oxiranes, the choice of oxidizing agent significantly impacts atom economy.

For instance, the epoxidation of an alkene to produce an oxirane can be achieved through various routes. A traditional method involves the use of a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org While effective, this method generates a stoichiometric amount of the corresponding carboxylic acid as a byproduct, leading to lower atom economy.

A greener alternative is the use of hydrogen peroxide (H₂O₂) as the oxidant. organic-chemistry.org In this case, the only byproduct is water, resulting in a much higher atom economy. rsc.org Another approach is the use of molecular oxygen in catalytic processes, which also offers high atom economy. pharmacyjournal.in

Table 1: Comparison of Oxidizing Agents in Epoxidation

Oxidant Byproduct Atom Economy Green Chemistry Consideration
Peroxyacids (e.g., m-CPBA) Carboxylic Acid Low Generates significant waste. libretexts.org
Hydrogen Peroxide (H₂O₂) Water High "Green" oxidant with a benign byproduct. organic-chemistry.orgrsc.org
Molecular Oxygen (O₂) Water (in some catalytic cycles) High Ideal for large-scale industrial processes. pharmacyjournal.in

The synthesis of this compound would likely proceed via the epoxidation of the corresponding alkene, 1-allyl-2-methylbenzene. Maximizing atom economy would involve selecting a catalytic system that utilizes hydrogen peroxide or molecular oxygen as the terminal oxidant.

The first principle of green chemistry states that it is better to prevent waste than to treat or clean it up after it has been created. youtube.com This principle is closely linked to atom economy but also encompasses the reduction of all waste streams, including solvent waste and byproducts from side reactions. europeannualconferences.comyale.edu

In oxirane synthesis, waste can be minimized by:

Using catalytic reactions: Catalysts can enable reactions with higher selectivity, reducing the formation of unwanted byproducts. nih.gov

Choosing cleaner reagents: As discussed, using H₂O₂ instead of peroxyacids prevents the generation of acidic waste. organic-chemistry.org

Optimizing reaction conditions: Fine-tuning temperature, pressure, and reaction time can maximize yield and minimize side reactions.

For a specific compound like this compound, preventing waste would involve designing a synthesis that avoids the use of stoichiometric reagents that end up as waste and selecting highly selective catalysts to prevent the formation of isomers or over-oxidation products.

This principle focuses on designing synthetic methods that use and generate substances with little or no toxicity to human health and the environment. ijnrd.org Traditional epoxidation methods often involve hazardous reagents. For example, m-CPBA can be explosive under certain conditions. libretexts.org The synthesis of ethylene (B1197577) oxide, a major industrial chemical, has historically involved a chlorohydrin process that uses chlorine gas, a hazardous substance. britannica.comrsc.org

Modern approaches to oxirane synthesis aim to replace these hazardous materials. Key developments include:

Enzymatic Catalysis: Biocatalysts, such as monooxygenases, can perform epoxidations under mild, aqueous conditions with high selectivity, avoiding the need for harsh chemicals. mdpi.comeuropean-coatings.com

Electrochemical Synthesis: This method uses electricity to drive the epoxidation reaction, often using water as the oxygen source. acs.orgthechemicalengineer.comrsc.org This can eliminate the need for chemical oxidants altogether and can be powered by renewable energy sources, further reducing the environmental footprint. specialchem.com

Organocatalysis: Small organic molecules can be used to catalyze epoxidation reactions with green oxidants like H₂O₂, avoiding the use of potentially toxic heavy metals. organic-chemistry.orgrsc.org

The synthesis of this compound could be made less hazardous by employing these greener methodologies, thereby avoiding the risks associated with traditional oxidizing agents and their byproducts.

Green chemistry encourages the use of safer solvents or the elimination of solvents altogether. acsgcipr.org For oxirane chemistry, this can involve:

Using water: If the reactants are sufficiently soluble, water is an ideal green solvent.

Supercritical fluids: Supercritical carbon dioxide can be an excellent solvent for some reactions and is easily removed and recycled.

Ionic liquids: These are salts that are liquid at low temperatures and have very low vapor pressure, reducing air pollution. organic-chemistry.org

Solvent-free reactions: In some cases, reactions can be run neat (without a solvent), which is the most ideal scenario. nih.gov

Bio-based solvents: Solvents derived from renewable resources, such as dimethyl sulfoxide (B87167) (DMSO), are also being explored as safer alternatives. gaylordchemical.com

Table 2: Examples of Solvents in Epoxidation Chemistry

Solvent Type Examples Green Attributes
Halogenated Chloroform, Dichloromethane Often effective but toxic and environmentally harmful. libretexts.org
Aprotic Polar Acetone (B3395972), Acetonitrile (B52724) Commonly used but can have toxicity and volatility issues. libretexts.orgacs.org
Ethers Diethyl ether, Tetrahydrofuran (THF) Flammable and can form explosive peroxides. udel.edubritannica.com

For the synthesis of this compound, selecting a green solvent or developing a solvent-free process would be a key step in aligning the synthesis with green chemistry principles.

Catalysis in Green Oxirane Production and Transformation

Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction efficiency, enable the use of greener reagents, and allow for milder reaction conditions. pharmacyjournal.in In the production of oxiranes, catalysis is crucial for activating less reactive but more environmentally benign oxidants like H₂O₂ and O₂. mdpi.com

A wide range of catalysts have been developed for epoxidation, including:

Homogeneous Catalysts: These are soluble in the reaction medium and often exhibit high activity and selectivity. Examples include complexes of manganese, rhenium, and tungsten. organic-chemistry.orgnih.gov However, their separation from the product can be challenging.

Heterogeneous Catalysts: These are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture) and can be easily separated and recycled. This simplifies product purification and reduces waste. Examples include metals supported on materials like silica (B1680970) or zeolites. nih.gov

Biocatalysts (Enzymes): As mentioned, enzymes offer unparalleled selectivity under very mild conditions. european-coatings.com They represent an increasingly viable option for the synthesis of complex, high-value epoxides.

The transformation of oxiranes, such as their ring-opening to form diols or amino alcohols, can also be made greener through catalysis. organic-chemistry.org Catalysts can control the regioselectivity of the ring-opening reaction, leading to the desired product with high purity and yield.

Energy Efficiency in Synthetic Processes (e.g., Microwave-Assisted Synthesis)

Energy consumption is a significant factor in the environmental and economic cost of chemical manufacturing. mdpi.com Green chemistry aims to conduct reactions at ambient temperature and pressure whenever possible to reduce energy requirements.

A key technology for improving energy efficiency is microwave-assisted synthesis . ijnrd.org Instead of conventional heating where heat is transferred through the vessel walls, microwaves directly heat the solvent and reactants, leading to:

Rapid heating: Reactions can reach the desired temperature much faster.

Reduced reaction times: Often, reactions that take hours with conventional heating can be completed in minutes. nih.gov

Increased yields and purity: The rapid and uniform heating can sometimes lead to cleaner reactions with fewer side products.

Microwave irradiation has been successfully applied to both the synthesis of oxiranes and their subsequent reactions, such as ring-opening with amines. acs.orgnih.govresearchgate.net For a molecule like this compound, employing microwave-assisted synthesis could significantly reduce the energy input and processing time compared to traditional methods. For example, the ring-opening of an epoxide with an amine that might take 12 hours under reflux conditions could potentially be achieved in 20 minutes using microwave irradiation. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis
Heating Mechanism Conduction and convection Direct dielectric heating
Reaction Time Hours to days Seconds to minutes nih.gov
Energy Consumption High Generally lower mdpi.com
Temperature Gradient Non-uniform More uniform

| Side Reactions | More likely due to prolonged heating | Often reduced ijnrd.org |

By integrating these green chemistry principles, the synthesis and application of this compound and other oxiranes can be made safer, more efficient, and more sustainable.

Utilization of Renewable Feedstocks for Oxirane Precursors

The seventh principle of green chemistry advocates for the use of renewable raw materials over depleting ones. rsc.org Traditionally, aromatic compounds like the 2-methylphenyl group in the target oxirane are sourced from fossil fuels. However, a sustainable pathway for its synthesis can be envisioned starting from biomass, particularly lignin (B12514952).

Lignin, a complex polymer found in plant cell walls, is the most abundant natural source of aromatic compounds and is a readily available byproduct of the paper and pulp industry. rsc.orgvito.beresearchgate.net Through various depolymerization techniques such as pyrolysis, a mixture of aromatic platform chemicals, including benzene, toluene, and xylenes (B1142099) (BTX), can be obtained from lignocellulosic biomass. kit.edulabmanager.com

The synthesis of This compound from renewable resources would likely proceed through the following conceptual steps:

Generation of Renewable o-Xylene (B151617): Biomass is processed to yield bio-oils, which are then catalytically upgraded to produce a mixture of aromatic compounds, including o-xylene. kit.edulabmanager.com Zeolite catalysts are often employed in this step to convert biomass-derived molecules into aromatic hydrocarbons. labmanager.com

Formation of 2-Methylbenzyl Alcohol: The renewable o-xylene serves as a precursor for 2-Methylbenzyl alcohol . This transformation is a critical step in building the desired molecular backbone. nih.gov

Synthesis of the Alkene Precursor: The 2-Methylbenzyl alcohol would then be converted to the corresponding alkene, 2-methyl-allylbenzene.

Epoxidation: The final step involves the epoxidation of the alkene's double bond to form the oxirane ring of This compound . This can be achieved using various methods, including greener approaches that utilize hydrogen peroxide as a benign oxidant, often in the presence of a catalyst. mdpi.com Chemoenzymatic methods, which employ enzymes like lipases, also offer a sustainable route for epoxidation under mild conditions. nih.gov

Lignin-derived monophenols, such as guaiacol (B22219) and cresol, have been successfully used to synthesize bio-based epoxy resins, demonstrating the feasibility of replacing petroleum-derived aromatic components like bisphenol A (BPA). nih.govresearchgate.net This further supports the potential for producing aromatic oxiranes like This compound from renewable lignin feedstocks. vito.be

FeedstockIntermediatePrecursor for Target Molecule
Lignocellulosic Biomasso-Xylene2-Methylbenzyl alcohol
Ethanol-Methyl benzyl (B1604629) alcohol wipo.int

Design for Degradation and Lifecycle Assessment Considerations for Oxirane-Derived Materials

The tenth principle of green chemistry focuses on designing chemical products that can break down into innocuous substances at the end of their functional life. rsc.orgThis compound serves as a monomer for producing epoxy resins, which are thermosetting polymers known for their high strength, chemical resistance, and adhesive properties. The aromatic ring in its structure would contribute to enhanced thermal resistance in the resulting polymer. pjoes.com

However, the robust, cross-linked nature of conventional epoxy resins makes them infusible, insoluble, and generally non-degradable, posing significant end-of-life challenges. pjoes.com Research into "design for degradation" aims to address this by incorporating features into the polymer structure that facilitate breakdown under specific conditions. One promising strategy for bio-based epoxy resins is the inclusion of hydrolyzable ester linkages. rsc.org These linkages can be cleaved through hydrolysis, breaking down the polymer network. While This compound itself lacks an ester group, it could be co-polymerized with other bio-based monomers that do, or the curing agent could be selected to introduce such functionalities, thereby engineering degradability into the final material.

Lifecycle Assessment (LCA) is a critical tool for evaluating the environmental footprint of a product from "cradle to grave." entropyresins.com LCAs of lignin-based polymers and bio-based epoxy resins consistently demonstrate environmental advantages over their petrochemical counterparts, particularly in terms of global warming potential (GWP) or carbon footprint. vtt.firesearchgate.netchalmers.seresearchgate.netuniba.sk

A study comparing a liquid epoxy resin (LER) produced from glycerin (a renewable byproduct of biodiesel production) with a conventional propylene-based LER found that the glycerin-based resin had a significantly lower carbon footprint (4630 kg CO₂-eq./1000 kg of LER vs. 8693 kg CO₂-eq./1000 kg of LER). uniba.sk Similarly, LCAs of lignin-based carbon fibers and polyols show a reduced environmental impact compared to fossil-based alternatives. chalmers.semdpi.com

Key findings from LCAs on related bio-based materials include:

Reduced Climate Impact: Lignin-based carbon fibers show a 32% reduction in climate impact compared to glass fibers and an order of magnitude lower impact than fossil-based carbon fibers. chalmers.se

Process Hotspots: The environmental impact of producing lignin-based materials is often linked to the energy consumption and the use of solvents during extraction and processing. vtt.fi The use of bio-based solvents and renewable energy sources can significantly improve the environmental profile. vtt.fi

End-of-Life Considerations: While bio-based sourcing reduces the initial environmental burden, the end-of-life phase remains a critical factor. pjoes.com Developing effective chemical or mechanical recycling processes is essential for a truly circular economy for these materials. mdpi.com

The environmental profile of epoxy resins derived from This compound would be influenced by the entire production chain, from the sourcing of renewable feedstocks to the energy used in synthesis and the final product's end-of-life management. Based on existing research, a pathway utilizing lignin-derived precursors and green chemical processes would likely result in a material with a lower carbon footprint compared to a fully petroleum-derived equivalent.

Future Research Directions and Perspectives in Substituted Oxirane Chemistry

Exploration of Novel Synthetic Pathways for Highly Functionalized Oxiranes

The synthesis of epoxides, or oxiranes, is a cornerstone of organic chemistry, and the development of novel pathways to access highly functionalized and stereochemically complex oxiranes remains a primary research focus. elsevier.com Traditional methods often rely on the epoxidation of alkenes, but future work will emphasize greener and more versatile approaches. youtube.com

One promising area is the continued development of asymmetric epoxidation techniques. While methods like the Sharpless-Katsuki epoxidation have been revolutionary for allylic alcohols, there is a continuous drive to create catalysts that are effective for a broader range of unfunctionalized and complex alkenes. acs.orgacs.orgyoutube.com Research into novel chiral ligands and organocatalysts, such as those based on chiral ketones or iminium salts, is expected to yield catalysts with higher enantioselectivity and broader substrate scope. mdpi.comnumberanalytics.com

Furthermore, the pursuit of greener synthetic routes is paramount. This includes the use of environmentally benign oxidants like hydrogen peroxide or even water, coupled with efficient catalysts. acs.orgorganic-chemistry.org Electrochemical methods, which can generate the oxidizing species in situ at room temperature and pressure, represent a significant leap towards sustainable epoxide synthesis, minimizing waste and avoiding harsh reagents. acs.org The development of solvent-free and catalyst-free methods, where possible, also contributes to this green chemistry approach. tandfonline.com Another avenue involves the transformation of readily available starting materials, such as converting alcohols or diols into epoxides through innovative cyclization strategies, expanding the toolkit beyond alkene epoxidation. youtube.com

Development of Highly Selective and Sustainable Catalytic Systems

Catalysis is at the heart of modern epoxide synthesis, and future research will focus on creating systems that are not only highly selective but also sustainable and cost-effective. A major trend is the move away from expensive and toxic heavy metals towards catalysts based on earth-abundant metals like iron, manganese, and cobalt. numberanalytics.commdpi.comresearchgate.net These systems, when paired with green oxidants like hydrogen peroxide, offer a more sustainable alternative to traditional reagents. mdpi.com

Biocatalysis is another rapidly emerging field. Enzymes, such as engineered cytochrome P450 monooxygenases or glutathione (B108866) S-transferases (GSTs), can catalyze epoxidation reactions with exceptional selectivity under mild conditions. numberanalytics.comeuropean-coatings.com These biocatalysts can be tailored to produce specific enantiomers of chiral epoxides, which is crucial for the pharmaceutical industry. european-coatings.com The immobilization of these enzymes or the use of whole-cell systems could enhance their stability and reusability, making them viable for industrial-scale production.

Process intensification through continuous flow chemistry is also set to revolutionize epoxide production. lsbu.ac.uk Flow reactors offer superior control over reaction parameters, enhanced safety, and the potential for easier scale-up compared to traditional batch processes. lsbu.ac.uk Integrating highly active and recyclable heterogeneous catalysts, such as metal nanoparticles on solid supports, into flow systems is a key goal for creating truly efficient and sustainable manufacturing processes. researchgate.netmdpi.com

Advanced Materials Development from Oxirane-Based Polymers

Oxiranes are fundamental building blocks for epoxy resins, a class of high-performance thermosetting polymers. wikipedia.orgyoutube.com Future research in this area will focus on creating advanced materials with tailored properties for specialized applications. By reacting polyepoxides with a variety of co-reactants or "hardeners" like amines, acids, or phenols, materials with high mechanical strength, thermal stability, and chemical resistance can be produced. wikipedia.orgsubstack.com

The development of functional epoxy polymers is a key trend. This involves incorporating specific functional groups into the polymer backbone or side chains to impart new properties such as flame retardancy, UV resistance, or self-healing capabilities. fabervanderende.comspecialchem.com For example, brominated epoxy resins are used for their flame-retardant properties in electronics, while cycloaliphatic epoxies offer superior weather resistance for coatings. wikipedia.orgfabervanderende.comspecialchem.com

There is also a growing interest in bio-based epoxy resins and polymers . As sustainability becomes a more critical factor, researchers are exploring the use of renewable resources to synthesize epoxide monomers. This shift aims to reduce the carbon footprint of polymer production. Furthermore, the development of degradable epoxy networks, for instance by incorporating linkages that can be cleaved under specific conditions, is an important goal for addressing the end-of-life challenges of these durable materials.

Applications for these advanced oxirane-based polymers are expanding, with significant potential in aerospace for lightweight composites, in the automotive industry for adhesives and coatings, and in electronics for encapsulation and insulation. wikipedia.orgfabervanderende.comontosight.ai

Integration of Computational Design with Experimental Synthesis

The synergy between computational chemistry and experimental synthesis is becoming increasingly vital in advancing oxirane chemistry. Computational modeling , particularly using Density Functional Theory (DFT), provides powerful insights into reaction mechanisms, transition states, and the factors controlling selectivity. mdpi.com This understanding allows for the rational design of experiments and the prediction of reaction outcomes.

A significant application of computational design is in the development of new catalysts. For instance, DFT calculations can be used to model the interaction between a catalyst and an epoxide substrate, helping to understand the origins of enantioselectivity in asymmetric catalysis. acs.org This knowledge can then guide the modification of catalyst structures to improve their performance. This approach has been successfully used to design bimetallic cobalt complexes for the kinetic resolution of epoxides in their copolymerization with carbon dioxide. acs.org

Computational studies are also crucial for elucidating complex reaction pathways, such as the competing reactions of epoxide radicals or the mechanisms of epoxide ring-opening. acs.org By calculating the energy barriers for different potential pathways, researchers can predict the most likely products and devise strategies to favor a desired outcome. acs.orgresearchgate.net This predictive power accelerates the discovery process, reducing the need for extensive empirical screening and leading to more efficient development of new synthetic methods and materials.

Emerging Trends in Oxirane Reactivity and Mechanistic Elucidation

While the ring-opening of epoxides is a classic reaction, research continues to uncover new facets of their reactivity and provide deeper mechanistic understanding. The regioselectivity of ring-opening—whether a nucleophile attacks the more or less substituted carbon of an asymmetric epoxide—is a key area of study. libretexts.orgbyjus.com The outcome can depend on whether the reaction is acid- or base-catalyzed, with acid-catalyzed reactions often proceeding through a mechanism with SN1 character and base-catalyzed reactions following an SN2 pathway. libretexts.orgbyjus.com Future work will focus on developing catalytic systems that can precisely control this regioselectivity, even overriding the inherent electronic or steric biases of the substrate.

Cascade reactions involving epoxide opening are an efficient strategy for building molecular complexity. numberanalytics.com These reactions, where the initial ring-opening triggers a sequence of subsequent transformations, allow for the rapid construction of complex scaffolds from simple starting materials. Designing new cascade sequences is a major goal in synthetic methodology.

The study of epoxide radicals and their subsequent reactions is another emerging trend. acs.org Understanding the degradation pathways of these reactive intermediates, which can involve competitive ring-opening or radical inversion, is important in fields from atmospheric chemistry to materials science. Computational studies are particularly valuable in mapping these complex potential energy surfaces. acs.org The ultimate goal is to harness this reactivity in a controlled manner for synthetic applications.

Interdisciplinary Research Opportunities Involving Oxirane Chemistry

The versatility of the oxirane ring makes it a valuable functional group in a wide range of scientific disciplines, creating numerous opportunities for interdisciplinary research.

In medicinal chemistry and drug discovery , epoxides are found in numerous natural products and approved drugs, exhibiting activities ranging from anticancer to antibiotic. researchgate.netmdpi.comnih.gov The epoxide group can act as a key pharmacophore, often by alkylating biological nucleophiles within an enzyme's active site. researchgate.net Future research will involve the design and synthesis of novel epoxide-containing molecules as therapeutic agents. nih.gov Moreover, understanding the metabolic formation of epoxides from drug candidates is crucial, as these metabolites can sometimes be responsible for toxicity. acs.org

In materials science , as discussed previously, epoxides are central to the production of epoxy resins, which are used in everything from high-tech composites to everyday adhesives. wikipedia.orgontosight.ai Interdisciplinary collaborations between chemists, materials scientists, and engineers will drive the development of next-generation materials with enhanced properties, such as "smart" polymers that respond to stimuli or sustainable polymers derived from renewable resources.

The intersection of oxirane chemistry with biocatalysis also presents exciting opportunities. european-coatings.com Engineering enzymes to perform selective transformations on epoxide substrates can lead to greener and more efficient routes to valuable chiral building blocks for the pharmaceutical and fine chemical industries. european-coatings.com This requires a blend of expertise in chemistry, biology, and protein engineering.

Q & A

Q. What are the recommended synthetic routes for 2-[(2-Methylphenyl)methyl]oxirane, and how do reaction conditions influence yield?

Methodological Answer:

  • Epoxide Formation via Halohydrin Cyclization : React 2-(chloromethyl)oxirane precursors with hexane-1,6-diol under basic conditions (e.g., NaOH), as described in reaction mass compositions involving multiple epoxide derivatives .
  • Catalytic Approaches : Utilize transition metal catalysts, such as ruthenium porphyrin complexes (e.g., Ru(TPP)(NAr)₂) with TBACl, which achieve high yields (up to 99%) in cyclic carbonate synthesis. While not directly tested on this compound, analogous epoxides (e.g., 2-((allyloxy)methyl)oxirane) show recyclable catalytic efficiency via TLC-monitored reactions .
  • Critical Parameters : Optimize solvent polarity, temperature (typically 60–80°C), and stoichiometry to minimize side reactions like polymerization.

Q. How can researchers characterize the stereochemical purity of this compound derivatives?

Methodological Answer:

  • Chiral HPLC : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers. For example, (S)-2-((R)-fluoro(phenyl)methyl)oxirane was analyzed using this method to determine enantiomeric excess (ee) .
  • NMR with Chiral Shift Reagents : Eu(hfc)₃ or related lanthanide complexes induce splitting in ¹H/¹³C NMR signals, enabling stereochemical assignment.
  • Polarimetry : Measure optical rotation for crude enantiomers, though this requires prior isolation of pure samples.

Advanced Research Questions

Q. What strategies resolve contradictions in catalytic efficiency data for epoxide-to-carbonate conversions involving this compound derivatives?

Methodological Answer:

  • Systematic Variation of Catalysts : Compare Ru(VI) bis-imido porphyrin/TBACl systems (99% yield for allyl derivatives) with alternative catalysts (e.g., Zn-based or ionic liquids) to identify solvent-dependent activity.
  • Kinetic Studies : Use in-situ FTIR or NMR to monitor reaction progress and identify intermediates. For example, TBACl’s role as a co-catalyst in stabilizing oxyanion intermediates may explain higher yields in polar aprotic solvents.
  • Computational Modeling : DFT calculations can predict activation barriers for epoxide ring-opening steps, clarifying discrepancies between experimental and theoretical yields.

Q. How does the electronic nature of substituents on the phenyl ring affect the reactivity of this compound in polymer applications?

Methodological Answer:

  • Electron-Donating vs. Withdrawing Groups : Compare derivatives like 2-[(4-nitrophenoxy)methyl]oxirane (electron-withdrawing -NO₂) and 2-[(4-methoxyphenyl)methyl]oxirane (electron-donating -OCH₃). Nitro groups reduce epoxide electrophilicity, slowing polymerization, while methoxy groups enhance it .
  • Crosslinking Efficiency : Use DSC or rheometry to measure curing kinetics in epoxy resins. For example, tert-butyl-substituted analogs (e.g., (+)-4-tert-butylphenyl glycidyl ether) show delayed gelation due to steric hindrance .

Q. What are the safety and handling protocols for this compound, given its potential toxicity?

Methodological Answer:

  • Hazard Mitigation : Refer to SDS data for analogous epoxides (e.g., Oxirane, 2-[[(2-ethylhexyl)oxy]methyl]-):
    • PPE : Wear nitrile gloves, safety goggles, and respiratory protection (H335: May cause respiratory irritation) .
    • Ventilation : Use fume hoods to limit inhalation exposure.
    • First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .
  • Storage : Stabilize with inhibitors (e.g., BHT) in amber glass vials at 2–8°C to prevent peroxide formation.

Q. How can researchers design enantioselective syntheses of this compound for chiral drug intermediates?

Methodological Answer:

  • Asymmetric Epoxidation : Employ Shi epoxidation catalysts (e.g., ketone-based dioxiranes) or Jacobsen’s Mn-salen complexes to induce chirality in precursor alkenes.
  • Dynamic Kinetic Resolution (DKR) : Combine lipases (e.g., CAL-B) with racemization catalysts to convert racemic mixtures into single enantiomers, as demonstrated for α-chiral amines .
  • Case Study : (S)-2-((R)-fluoro(phenyl)methyl)oxirane was synthesized via DKR, achieving >99% ee using chiral amines and HPLC validation .

Q. What analytical techniques differentiate this compound from its regioisomers or decomposition products?

Methodological Answer:

  • GC-MS : Compare retention times and fragmentation patterns. For example, 2-[(4-ethenylphenoxy)methyl]oxirane (CAS 2653-39-6) shows a base peak at m/z 176 (C₁₁H₁₂O₂⁺) .
  • ²D NMR (COSY, HSQC) : Assign cross-peaks to distinguish between methylphenyl substitution patterns. For instance, NOESY correlations can confirm spatial proximity of methyl and oxirane groups.
  • FTIR : Epoxide ring vibrations (~850 cm⁻¹) and C-O-C stretching (~1250 cm⁻¹) provide structural fingerprints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.